molecular formula C18H20N6O2S B3202807 (E)-6-(4-((4-methylstyryl)sulfonyl)piperazin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine CAS No. 1021217-60-6

(E)-6-(4-((4-methylstyryl)sulfonyl)piperazin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine

Cat. No.: B3202807
CAS No.: 1021217-60-6
M. Wt: 384.5 g/mol
InChI Key: CRZSDEXFOCZGLF-MDWZMJQESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-6-(4-((4-Methylstyryl)sulfonyl)piperazin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine is a heterocyclic compound featuring a triazolopyridazine core substituted with a sulfonylated piperazine moiety and a 4-methylstyryl group. This structure confers unique electronic and steric properties, making it a candidate for targeting protein-protein interactions, particularly in bromodomain and extraterminal (BET) family inhibition. Its sulfonyl group increases solubility and metabolic stability compared to non-sulfonylated analogs, while the piperazine ring provides conformational flexibility for target engagement .

Properties

IUPAC Name

6-[4-[(E)-2-(4-methylphenyl)ethenyl]sulfonylpiperazin-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N6O2S/c1-15-2-4-16(5-3-15)8-13-27(25,26)23-11-9-22(10-12-23)18-7-6-17-20-19-14-24(17)21-18/h2-8,13-14H,9-12H2,1H3/b13-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRZSDEXFOCZGLF-MDWZMJQESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C=CS(=O)(=O)N2CCN(CC2)C3=NN4C=NN=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)/C=C/S(=O)(=O)N2CCN(CC2)C3=NN4C=NN=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (E)-6-(4-((4-methylstyryl)sulfonyl)piperazin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity based on available research findings.

Structural Features

The molecular structure of the compound includes:

  • A triazolo ring fused with a pyridazine core.
  • A sulfonyl group attached to a piperazine moiety.
  • A methylstyryl substituent that enhances its reactivity and interaction with biological targets.

Molecular Formula

The molecular formula for this compound is C19H22N4O2SC_{19}H_{22}N_4O_2S, with a molecular weight of approximately 366.47 g/mol.

Antiproliferative Activity

Research indicates that compounds within the triazolo[4,3-b]pyridazine class exhibit significant antiproliferative effects against various cancer cell lines. For instance, related compounds have shown moderate to potent activity in inhibiting cell growth in gastric adenocarcinoma (SGC-7901), lung adenocarcinoma (A549), and fibrosarcoma (HT-1080) cells. One study reported an IC50 value of 0.008 μM for a closely related compound against A549 cells, indicating strong antiproliferative potential .

The proposed mechanism of action for these compounds involves:

  • Inhibition of Tubulin Polymerization : Similar compounds have been shown to disrupt microtubule dynamics by binding to the colchicine site on tubulin, leading to cell cycle arrest at the G2/M phase .
  • Cell Cycle Arrest : The compounds induce significant cell cycle alterations, particularly affecting mitotic progression.

Comparative Biological Activity

Compound NameCell Line TestedIC50 (μM)Mechanism
Compound 4qA5490.008Tubulin inhibition
Compound 4qHT-10800.012Tubulin inhibition
Compound 4qSGC-79010.014Tubulin inhibition

Study 1: Anticancer Properties

In a study evaluating various triazolo[4,3-b]pyridazines, the compound demonstrated significant antiproliferative effects across multiple cancer cell lines. The results indicated that structural modifications could enhance biological activity, emphasizing the importance of the sulfonyl and piperazine groups in mediating these effects .

Study 2: Molecular Modeling

Molecular docking studies suggested that the compound binds effectively to the colchicine site on tubulin. This interaction is crucial for its ability to inhibit microtubule dynamics, which is a common target for anticancer agents .

Comparison with Similar Compounds

AZD5153: A Bivalent Triazolopyridazine-Based BET Inhibitor

AZD5153, (3R)-4-[2-[4-[1-(3-Methoxy-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-4-piperidyl]phenoxy]ethyl]-1,3-dimethyl-piperazin-2-one, shares the triazolopyridazine core but differs in substituents. Key comparisons:

Property (E)-6-(4-((4-Methylstyryl)sulfonyl)piperazin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine AZD5153
Core Structure Triazolopyridazine with sulfonylated piperazine Triazolopyridazine with methoxy and dimethylpiperazine
Key Substituents 4-Methylstyryl sulfonyl 3-Methoxy, dimethylpiperazine
Binding Mode Monovalent (presumed) Bivalent (dual BRD4 engagement)
BRD4 IC₅₀ Not reported in evidence <1 nM
Solubility Enhanced by sulfonyl group Moderate (logP ~3.5)
In Vivo Efficacy Undocumented Tumor growth inhibition in xenografts

AZD5153’s bivalent binding confers superior BRD4 potency compared to monovalent analogs, though its higher molecular weight may limit bioavailability. The target compound’s sulfonyl group may improve solubility but lacks bivalent synergy .

6-(4-Ethylpiperazin-1-yl)-3-(Propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazine

This analog replaces the sulfonylated styryl group with ethylpiperazine and isopropyl substituents:

Property This compound 6-(4-Ethylpiperazin-1-yl)-3-(Propan-2-yl) Analog
Substituents Sulfonylated 4-methylstyryl Ethylpiperazine, isopropyl
Hydrophobicity Moderate (sulfonyl enhances polarity) High (alkyl groups dominate)
Target Selectivity Likely BET family Undocumented (potentially kinase-focused)
Synthetic Complexity High (E-configuration and sulfonation) Moderate

The ethylpiperazine analog’s lack of sulfonation reduces solubility but simplifies synthesis. Its isopropyl group may enhance membrane permeability, favoring CNS targets .

Methodological Considerations in Similarity Assessment

Computational Similarity Metrics

Molecular fingerprints (e.g., Morgan fingerprints) and Tanimoto/Dice coefficients quantify structural overlap. For example:

  • Tanimoto Similarity : The target compound shares ~70% similarity with AZD5153 due to the triazolopyridazine core but diverges in substituent fingerprints .
  • Activity Cliffs: Minor structural changes (e.g., sulfonyl vs. methoxy) may disproportionately affect potency, complicating similarity-based predictions .

Research Findings and Implications

  • Sulfonyl vs. Methoxy Groups : Sulfonation improves aqueous solubility but may reduce blood-brain barrier penetration compared to methoxy-containing analogs like AZD5153 .
  • Bivalent Binding: AZD5153’s dual BRD4 engagement achieves sub-nanomolar potency, a feature absent in monovalent analogs. This highlights the need for advanced structural strategies in BET inhibitor design .
  • Synthetic Feasibility : The target compound’s styryl sulfonation introduces synthetic challenges (e.g., regioselectivity), whereas alkyl-substituted analogs are more accessible .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(E)-6-(4-((4-methylstyryl)sulfonyl)piperazin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine
Reactant of Route 2
Reactant of Route 2
(E)-6-(4-((4-methylstyryl)sulfonyl)piperazin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.